4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a pyrrolidinylsulfonyl group and a thiophenylbenzyl moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group is introduced via a sulfonylation reaction, where pyrrolidine reacts with a sulfonyl chloride derivative in the presence of a base.
Attachment of the Thiophenylbenzyl Moiety: The final step involves the coupling of the thiophenylbenzyl group to the benzamide core through a nucleophilic substitution reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and benzamide groups can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects. The thiophenylbenzyl moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the thiophenylbenzyl moiety, resulting in different chemical and biological properties.
N-(2-(thiophen-3-yl)benzyl)benzamide: Does not contain the pyrrolidinylsulfonyl group, affecting its reactivity and applications.
4-(morpholin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide:
Uniqueness
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidinylsulfonyl and thiophenylbenzyl groups allows for versatile applications in various scientific fields.
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(23-15-18-5-1-2-6-21(18)19-11-14-28-16-19)17-7-9-20(10-8-17)29(26,27)24-12-3-4-13-24/h1-2,5-11,14,16H,3-4,12-13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNJKEFYOBSARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.